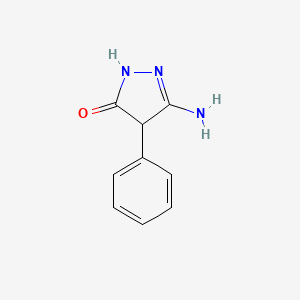![molecular formula C16H25N3O B2735100 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide CAS No. 1049444-53-2](/img/structure/B2735100.png)
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide is a chemical compound known for its diverse applications in scientific research. Its unique structure, which includes a phenylpiperazine moiety, makes it a valuable compound in various fields such as medicinal chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent, followed by the introduction of the isobutyramide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazine derivatives.
科学的研究の応用
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity and influencing neurological functions.
類似化合物との比較
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide stands out due to its specific structural features, which confer unique binding properties and reactivity
特性
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDHOBIEIHZWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
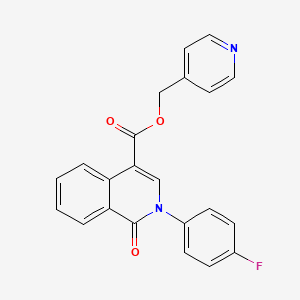
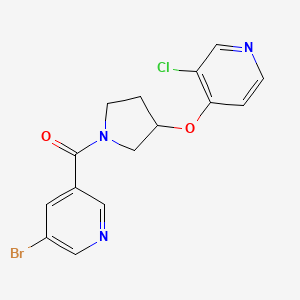
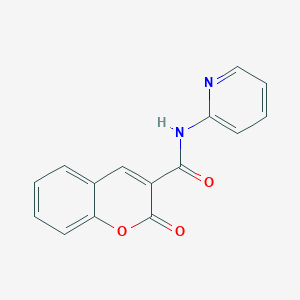
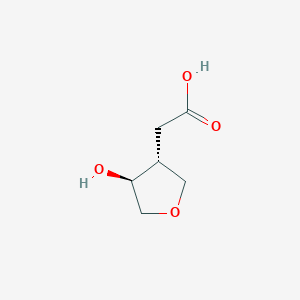
![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)
![1-(5-methylthiophen-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2735024.png)
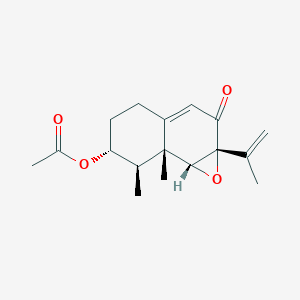
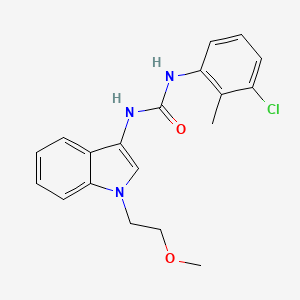
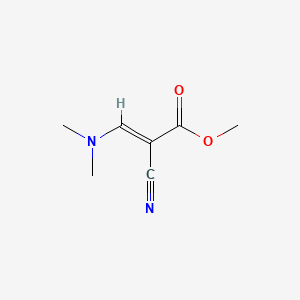
![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)
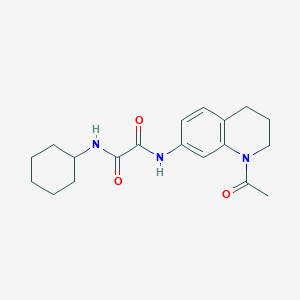
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)
